2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole
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Overview
Description
2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a fluorobenzyl group, a methoxyphenyl group, and a tolyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde, an amine, and a carboxylic acid derivative under acidic or basic conditions.
Introduction of Substituents: The fluorobenzyl, methoxyphenyl, and tolyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution process.
Thioether Formation: The thioether linkage is formed by reacting a thiol with a halogenated precursor under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the aromatic substituents, potentially leading to the formation of dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various halogenating agents are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Functionalized aromatic compounds with diverse substituents.
Scientific Research Applications
2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole has found applications in several scientific domains:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where imidazole derivatives have shown efficacy.
Industry: It is utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-chlorobenzyl)thio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole
- 2-((4-bromobenzyl)thio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole
- 2-((4-methylbenzyl)thio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole
Uniqueness
Compared to its analogs, 2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole exhibits unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s electronic properties, reactivity, and biological activity. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1-(4-methylphenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2OS/c1-17-3-11-21(12-4-17)27-23(19-7-13-22(28-2)14-8-19)15-26-24(27)29-16-18-5-9-20(25)10-6-18/h3-15H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOWCAXIPMRMBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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